molecular formula C23H28N2O5 B12867437 (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one

(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12867437
M. Wt: 412.5 g/mol
InChI Key: NGVKCJVEHJKVMU-BVYCBKJFSA-N
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Description

The compound (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[dioxin] moiety, a hydroxyphenylethylamine group, and a pyrrolidinylpropanone backbone. Its intricate structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the dihydrobenzo[dioxin] ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the hydroxyphenylethylamine group: This step involves the coupling of the dihydrobenzo[dioxin] intermediate with a hydroxyphenylethylamine derivative using a coupling reagent such as EDCI or DCC.

    Formation of the pyrrolidinylpropanone backbone: This can be accomplished through a multi-step process involving the formation of a suitable intermediate, followed by cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activity and potential therapeutic applications not seen in simpler compounds.

Biological Activity

  • Molecular Formula : C23H28N2O5
  • Molecular Weight : 416.46 g/mol
  • CAS Number : 1291094-73-9

The compound exhibits a variety of biological activities attributed to its structural features. The presence of the dihydrobenzo[dioxin] moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Antioxidant Activity

Research indicates that compounds similar to this one exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)51.8 ± 5.9
HUVEC (endothelial)57.8 ± 3.6
NAK (keratinocytes)>200
BALB/c 3T3 (fibroblasts)130.7 ± 8.0

These results indicate that the compound has variable cytotoxic effects depending on the cell type, with lower toxicity observed in keratinocytes.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been shown to inhibit glucosylceramide synthase, which is involved in ganglioside metabolism—a pathway relevant for certain motor neuron diseases. This inhibition could potentially lead to therapeutic applications in treating these conditions .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study on Antioxidant Activity

In a controlled study examining the antioxidant capacity of related compounds, it was found that those with a similar dihydrobenzo[dioxin] structure demonstrated significant inhibition of lipid peroxidation. The results were quantified using the DPPH assay, showing a marked decrease in free radical formation at concentrations as low as 10 µM .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was performed on several human cell lines using MTT assays. The compound displayed selective cytotoxicity towards HepG2 cells while being less toxic to normal fibroblast cells, suggesting a potential for selective targeting in cancer therapy .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2/t18-,21+,22-/m1/s1

InChI Key

NGVKCJVEHJKVMU-BVYCBKJFSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)N[C@H](CO)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4

Origin of Product

United States

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